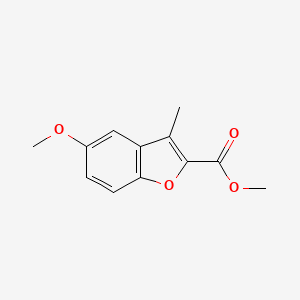

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Descripción general

Descripción

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate derivatives have shown potential in antimicrobial applications. Krawiecka et al. (2012) synthesized derivatives of this compound and tested them for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating promising results (Krawiecka et al., 2012).

Anticholinesterase Action

Luo et al. (2005) researched the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound. They found that specific carbamates of these phenols exhibited impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurological disorders (Luo et al., 2005).

Anti-HIV Activity

Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV-1 and HIV-2 activities. Their study showed that specific derivatives could inhibit HIV replication in cell culture at non-toxic concentrations, indicating the potential of these compounds in anti-HIV therapies (Mubarak et al., 2007).

Antitumor and Antimicrobial Properties

Xia et al. (2016) isolated new benzofuran derivatives from Nicotiana tabacum leaves, including a compound related to methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. These compounds exhibited moderate inhibitory activities on human cancer cell lines, suggesting potential applications in cancer research (Xia et al., 2016).

β-Amyloid Aggregation Inhibition

Choi et al. (2003) described the synthesis of a benzofuran derivative that showed potent inhibition of β-amyloid aggregation. This finding is significant as β-amyloid aggregation is a key feature in Alzheimer's disease, and such compounds could have therapeutic applications (Choi et al., 2003).

Propiedades

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)